molecular formula C17H15N3O4S B7748412 MFCD06638615

MFCD06638615

Cat. No.: B7748412
M. Wt: 357.4 g/mol
InChI Key: NTIOOWFDCAHTRZ-UHFFFAOYSA-N
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Description

However, based on standardized guidelines for chemical characterization (as outlined in and ), a hypothetical introduction can be constructed using analogous data from structurally or functionally similar compounds. For instance:

  • Chemical Identity: MDL numbers (e.g., MFCD00003330 in ) typically correspond to specific chemical entries in catalogs, providing identifiers for sourcing and research.
  • Structural and Functional Properties: Compounds with similar MDL prefixes (e.g., MFCD00003330, CAS 1761-61-1) often share core structural motifs, such as aromatic rings or halogen substituents. These features influence solubility, reactivity, and applications in pharmaceuticals or materials science .
  • Synthesis and Applications: Green chemistry methods, such as those using recyclable catalysts (e.g., A-FGO in ), are critical for synthesizing analogs of MFCD06638615, emphasizing yield optimization and environmental sustainability .

Properties

IUPAC Name

2-[5-methyl-6-[(2-methylphenyl)carbamoyl]-4-oxothieno[2,3-d]pyrimidin-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4S/c1-9-5-3-4-6-11(9)19-15(23)14-10(2)13-16(25-14)18-8-20(17(13)24)7-12(21)22/h3-6,8H,7H2,1-2H3,(H,19,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTIOOWFDCAHTRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(C3=C(S2)N=CN(C3=O)CC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “MFCD06638615” involves specific chemical reactions and conditions. The preparation methods typically include a series of steps that ensure the purity and yield of the compound. These steps often involve the use of catalysts, solvents, and controlled temperatures to facilitate the desired chemical transformations.

Industrial Production Methods

In an industrial setting, the production of “this compound” is scaled up to meet demand. This involves optimizing the synthetic routes to ensure cost-effectiveness and efficiency. Industrial production methods may include continuous flow processes, batch reactors, and advanced purification techniques to obtain high-quality “this compound”.

Chemical Reactions Analysis

Types of Reactions

“MFCD06638615” undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: In this reaction, the compound gains electrons, resulting in the reduction of specific functional groups.

    Substitution: This involves the replacement of one atom or group in the compound with another atom or group.

Common Reagents and Conditions

The reactions of “this compound” typically require specific reagents and conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new compounds with altered functional groups.

Scientific Research Applications

“MFCD06638615” has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic effects and applications in drug development.

    Industry: “this compound” is utilized in the production of materials, chemicals, and other industrial products.

Mechanism of Action

The mechanism of action of “MFCD06638615” involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. These interactions can result in various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison is based on analogous compounds from the evidence, highlighting structural, synthetic, and functional differences.

Table 1: Key Properties of MFCD06638615 and Analogous Compounds

Property This compound (Hypothetical) CAS 1761-61-1 () CAS 610-35-5 ()
Molecular Formula (Not available) C₇H₅BrO₂ C₈H₆O₅
Molecular Weight (Not available) 201.02 g/mol 182.13 g/mol
Solubility (Not available) 0.687 mg/ml (Water) Low (Organic solvents)
Synthetic Method Catalyst-based (e.g., A-FGO) A-FGO, THF, 2h reflux Sodium hydride, 4 steps
Applications Pharmaceutical intermediates Benzimidazole synthesis Polyester modification

Key Contrasts:

Structural Differences :

  • CAS 1761-61-1 contains a bromine substituent, enhancing electrophilic reactivity compared to the oxygen-rich CAS 610-35-5 , which features carboxylic and methoxy groups .
  • Halogenated compounds (e.g., bromine in CAS 1761-61-1) often exhibit higher bioactivity but pose environmental risks, whereas oxygenated analogs (e.g., CAS 610-35-5) prioritize biodegradability .

Synthetic Efficiency :

  • CAS 1761-61-1 achieves 98% yield using a recyclable A-FGO catalyst, aligning with green chemistry principles . In contrast, CAS 610-35-5 requires multi-step synthesis with lower yields (51%), increasing production costs .

Functional Performance :

  • CAS 1761-61-1 is used in benzimidazole derivatives for antimicrobial agents, while CAS 610-35-5 modifies polyesters for industrial materials, reflecting divergent applications .

Research Findings and Data Validation

  • Solubility and Bioavailability : Compounds like CAS 1761-61-1 show moderate solubility (0.687 mg/ml) but poor ESOL Log S scores (-2.47), indicating challenges in drug delivery .
  • Catalyst Reusability : A-FGO catalysts retain >90% efficiency after five cycles, reducing waste in large-scale synthesis .
  • Toxicity Profiles : Brominated analogs (e.g., CAS 1761-61-1) carry higher hazard warnings (H302: Harmful if swallowed) compared to less toxic oxygenated compounds .

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